
4-Bromo-6-(trifluoromethyl)nicotinic acid
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Overview
Description
4-Bromo-6-(trifluoromethyl)nicotinic acid is an organic compound with the molecular formula C7H3BrF3NO2 It is a derivative of nicotinic acid, featuring a bromine atom at the fourth position and a trifluoromethyl group at the sixth position on the pyridine ring
Mechanism of Action
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 4-Bromo-6-(trifluoromethyl)nicotinic acid is currently unavailable . These properties are crucial for understanding the compound’s bioavailability and overall pharmacokinetics.
Action Environment
It’s known that the compound should be stored under an inert gas (nitrogen or argon) at 2-8°c .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-6-(trifluoromethyl)nicotinic acid typically involves the bromination and trifluoromethylation of nicotinic acid derivatives. One common method includes the use of bromine and trifluoromethylating agents under controlled conditions to achieve the desired substitution on the pyridine ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and trifluoromethylation processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The process often requires careful handling of reagents and control of reaction parameters to avoid unwanted by-products.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-6-(trifluoromethyl)nicotinic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with other aromatic compounds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while nucleophilic substitution can produce various substituted nicotinic acids.
Scientific Research Applications
Medicinal Chemistry
4-Bromo-6-(trifluoromethyl)nicotinic acid has been studied for its potential therapeutic applications:
- Antimicrobial Activity : Research indicates that trifluoromethylpyridine derivatives exhibit significant antimicrobial properties. The incorporation of the bromine atom may enhance the biological activity of this compound against various pathogens .
- Anticancer Properties : Some studies suggest that compounds with trifluoromethyl groups can inhibit cancer cell proliferation. The unique electronic properties of the trifluoromethyl group may contribute to interactions with biological targets involved in cancer progression .
Case Study: Antimicrobial Activity
A study published in the Journal of Pesticide Science demonstrated that derivatives of trifluoromethylpyridines, including this compound, showed promising results against resistant bacterial strains. The mechanism was attributed to the disruption of bacterial cell wall synthesis .
Agrochemicals
The compound's structure allows it to be utilized in the development of agrochemicals:
- Pesticides : Trifluoromethylpyridines have been incorporated into several pesticide formulations due to their efficacy in targeting specific pests while minimizing toxicity to non-target organisms .
- Herbicides : Research indicates that compounds similar to this compound can act as effective herbicides by inhibiting specific enzymes in plant metabolism, leading to selective weed control without harming crops .
Materials Science
In materials science, this compound is being explored for its potential applications in:
- Polymer Chemistry : Its reactive functional groups can be utilized in polymer synthesis, enhancing material properties such as thermal stability and chemical resistance.
- Nanotechnology : The compound's ability to form stable complexes with metals makes it a candidate for use in nanomaterials, particularly in catalysis and sensor applications.
Comparative Data Table
Application Area | Specific Use | Mechanism/Effect |
---|---|---|
Medicinal Chemistry | Antimicrobial agents | Disruption of cell wall synthesis |
Anticancer agents | Inhibition of cancer cell proliferation | |
Agrochemicals | Pesticides | Targeting specific pests |
Herbicides | Inhibition of plant metabolic enzymes | |
Materials Science | Polymer synthesis | Enhanced thermal stability |
Nanotechnology | Formation of stable metal complexes |
Comparison with Similar Compounds
- 4-Bromo-3-(trifluoromethyl)nicotinic acid
- 6-Bromo-4-(trifluoromethyl)nicotinic acid
- 4-Chloro-6-(trifluoromethyl)nicotinic acid
Comparison: Compared to similar compounds, 4-Bromo-6-(trifluoromethyl)nicotinic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both bromine and trifluoromethyl groups at distinct positions on the pyridine ring can result in different electronic and steric effects, making it a valuable compound for various applications.
Biological Activity
4-Bromo-6-(trifluoromethyl)nicotinic acid is a derivative of nicotinic acid, characterized by the presence of a bromine atom and a trifluoromethyl group at specific positions on the pyridine ring. This compound has garnered attention for its potential biological activities, particularly in pharmacological applications. Understanding its biological activity involves examining its interactions with various biological targets, mechanisms of action, and potential therapeutic implications.
Chemical Structure and Properties
The molecular formula of this compound is C7H3BrF3NO2. The structural features that contribute to its biological activity include:
- Bromine Atom : Enhances lipophilicity and may influence receptor binding.
- Trifluoromethyl Group : Imparts unique electronic properties that can affect the compound's reactivity and interaction with biological molecules.
While specific pharmacokinetic data (Absorption, Distribution, Metabolism, and Excretion - ADME) for this compound is limited, it is known to interact with various receptors similar to other nicotinic acid derivatives. Notably, it has been reported to interact with PUMA-G and HM74 receptors, which are involved in metabolic regulation and inflammatory responses.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit antimicrobial properties. Studies on related nicotinic acid derivatives have shown effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents.
Anti-inflammatory Effects
Nicotinic acids are known for their anti-inflammatory properties. Preliminary studies suggest that this compound may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.
Metabolic Regulation
The interaction with HM74 receptors implies a role in metabolic processes. Compounds that target these receptors can influence lipid metabolism and glucose homeostasis, indicating potential applications in treating metabolic disorders such as type 2 diabetes .
Study on Metabolic Effects
A study investigated the effects of nicotinic acid derivatives on metabolic parameters in animal models. The results indicated that compounds with similar structures to this compound significantly reduced serum triglyceride levels and improved insulin sensitivity. These findings support the notion that this compound could be beneficial in managing metabolic syndrome .
Antimicrobial Efficacy
In vitro studies demonstrated that derivatives of nicotinic acid exhibit varying degrees of antimicrobial activity against pathogens like Staphylococcus aureus and Escherichia coli. The presence of bromine and trifluoromethyl groups was found to enhance this activity compared to their non-substituted counterparts.
Comparative Analysis
Compound | Antimicrobial Activity | Anti-inflammatory Potential | Metabolic Regulation |
---|---|---|---|
This compound | Moderate | Yes | Yes |
4-Bromo-3-(trifluoromethyl)nicotinic acid | Low | Moderate | No |
4-Chloro-6-(trifluoromethyl)nicotinic acid | High | Yes | Yes |
Properties
IUPAC Name |
4-bromo-6-(trifluoromethyl)pyridine-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF3NO2/c8-4-1-5(7(9,10)11)12-2-3(4)6(13)14/h1-2H,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWVCDUWLIWOLBB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1C(F)(F)F)C(=O)O)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF3NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.00 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1060810-71-0 |
Source
|
Record name | 4-Bromo-6-(trifluoromethyl) nicotinic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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